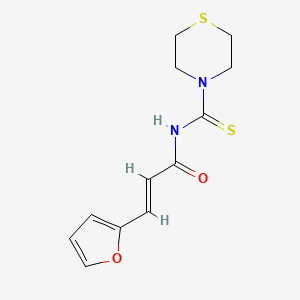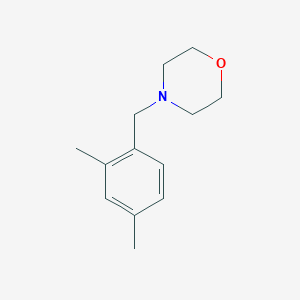
3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as FTC and is synthesized through a multi-step process involving various chemical reactions. The purpose of
Applications De Recherche Scientifique
FTC has been extensively studied for its potential applications in various scientific research fields. One of the most significant areas of research is its use as a fluorescent probe for the detection of metal ions. FTC has been shown to selectively bind to copper ions and exhibit enhanced fluorescence, making it a promising tool for the detection of copper ions in biological samples.
Mécanisme D'action
The mechanism of action of FTC involves the binding of the compound to copper ions, which results in a conformational change that leads to enhanced fluorescence. The exact mechanism of this process is still being studied, but it is believed that the sulfur atoms in the compound play a crucial role in the binding of copper ions.
Biochemical and Physiological Effects
FTC has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, its potential applications in the detection of metal ions in biological samples make it an important tool for research in various fields, including biochemistry, biophysics, and environmental science.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FTC is its selectivity for copper ions, which makes it a valuable tool for the detection of copper ions in complex biological samples. Additionally, FTC has a high quantum yield and is highly stable, making it a reliable tool for fluorescence-based assays. However, one of the limitations of FTC is its relatively low water solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many potential future directions for research on FTC. One area of interest is the development of new fluorescent probes based on the structure of FTC that can selectively bind to other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of FTC and its potential applications in various scientific research fields.
Conclusion
In conclusion, 3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for the detection of metal ions. Its selectivity for copper ions, high quantum yield, and stability make it a valuable tool for fluorescence-based assays. Further research is needed to fully understand the mechanism of action of FTC and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of FTC involves a multi-step process that includes the reaction of 2-furylamine with carbon disulfide to form 2-furylthiocarbamoyl sulfide. This intermediate compound is then reacted with thiomorpholine to form 3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)thiourea. The final step involves the reaction of this compound with acryloyl chloride to form FTC.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-11(4-3-10-2-1-7-16-10)13-12(17)14-5-8-18-9-6-14/h1-4,7H,5-6,8-9H2,(H,13,15,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCJVISGUSJPEY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(thiomorpholin-4-ylcarbonothioyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)




![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)

